An In-depth Technical Guide to (Z)-retro-α-Ionol: Structure, Properties, and Analysis
An In-depth Technical Guide to (Z)-retro-α-Ionol: Structure, Properties, and Analysis
This guide provides a comprehensive overview of (Z)-retro-α-ionol, a notable sesquiterpenoid in the field of flavor and fragrance chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the chemical structure, molecular properties, and analytical methodologies pertinent to this compound. The information is presented to not only inform but also to provide a foundational understanding for further research and application.
Introduction
(Z)-retro-α-Ionol belongs to the family of C13-norisoprenoids, which are significant contributors to the aromatic profiles of various natural products, including tobacco and certain fruits.[1] The "retro" designation in its nomenclature signifies a structural rearrangement relative to the more common ionol isomers, and the "(Z)" indicates the stereochemistry of the exocyclic double bond, a feature crucial to its unique chemical and sensory properties. Understanding the synthesis and characterization of this specific isomer is essential for quality control in the flavor and fragrance industry and for exploring its potential biological activities.
Chemical Structure and Molecular Properties
A precise understanding of the molecular architecture of (Z)-retro-α-Ionol is fundamental to appreciating its chemical behavior and devising appropriate analytical strategies.
Molecular Formula and Weight: The chemical formula for (Z)-retro-α-Ionol is C₁₃H₂₂O .[2] This corresponds to a molecular weight of 194.31 g/mol .[2]
IUPAC Name and Structure: The systematic IUPAC name for this compound is (4Z)-4-(2,6,6-Trimethyl-2-cyclohexen-1-ylidene)-2-butanol . Its structure features a trimethyl-cyclohexene ring connected to a butanol side chain via an exocyclic double bond with Z-configuration.
The key structural features are:
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A six-membered cyclohexene ring with two gem-dimethyl groups at position 6 and a methyl group at position 2.
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An exocyclic double bond at position 1 of the ring.
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A four-carbon side chain attached to the exocyclic double bond, containing a hydroxyl group at the second position (a secondary alcohol).
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The Z-configuration of the double bond, which is a critical determinant of its three-dimensional shape and, consequently, its interaction with olfactory or biological receptors.
Below is a table summarizing the key molecular properties of (Z)-retro-α-Ionol.
| Property | Value | Source |
| CAS Number | 55093-47-5 | [2] |
| Molecular Formula | C₁₃H₂₂O | [2] |
| Molecular Weight | 194.31 g/mol | [2] |
| IUPAC Name | (4Z)-4-(2,6,6-Trimethyl-2-cyclohexen-1-ylidene)-2-butanol |
Synthesis and Chemical Reactivity
While specific, detailed industrial synthesis routes for (Z)-retro-α-ionol are not extensively published, a plausible synthetic pathway can be conceptualized based on established organic chemistry principles, likely originating from a suitable ionone precursor. The "retro" structure suggests a synthesis that might involve a rearrangement or a specific olefination strategy to form the exocyclic double bond.
One can envision a synthetic approach starting from α-ionone. A key transformation would be the conversion of the endocyclic double bond of the ionone precursor to the exocyclic double bond of the retro-ionol structure, potentially through a carefully chosen sequence of reactions, such as an allylic rearrangement or a Wittig-type reaction on a related ketone. The reduction of a ketone functionality on the side chain would then yield the secondary alcohol of the final product.
The reactivity of (Z)-retro-α-ionol is primarily governed by its functional groups: the secondary alcohol, the trisubstituted double bonds, and the allylic protons. The alcohol can undergo oxidation to the corresponding ketone or esterification. The double bonds are susceptible to electrophilic addition and oxidation. The presence of multiple reactive sites necessitates careful planning of any further chemical modifications.
Analytical Methodologies
The analysis of (Z)-retro-α-ionol, particularly in complex matrices like essential oils, relies heavily on chromatographic and spectroscopic techniques.
GC-MS is the cornerstone for the identification and quantification of volatile and semi-volatile compounds like (Z)-retro-α-ionol. The choice of the GC column is critical for separating it from its isomers.
A Self-Validating GC-MS Protocol:
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Sample Preparation: For natural product extracts, a preliminary clean-up may be necessary. For tobacco essential oil, a simple dilution in a suitable solvent like dichloromethane or hexane is often sufficient. Headspace solid-phase microextraction (HS-SPME) can also be employed for extracting volatile components from solid samples.[3]
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GC Column Selection: A mid-polarity column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5ms or equivalent), is a good starting point. For better separation of isomers, a more polar column, like a wax column (polyethylene glycol) or a specialized ionic liquid column, might be necessary.
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GC Oven Program: A temperature ramp is essential for good separation. A typical program would be:
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Initial temperature: 50 °C, hold for 2 minutes.
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Ramp: 5 °C/min to 250 °C.
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Final hold: 5 minutes at 250 °C.
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Mass Spectrometry: Electron ionization (EI) at 70 eV is standard. The mass spectrometer should be scanned over a range of m/z 40-300.
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Identification: The identification of (Z)-retro-α-ionol is based on its retention time and the comparison of its mass spectrum with a reference spectrum from a library (e.g., NIST, Wiley). The fragmentation pattern is expected to show a molecular ion peak (m/z 194) and characteristic fragments resulting from the loss of water (m/z 176), a propyl group from the side chain, and cleavages of the cyclohexene ring.
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¹H NMR: Key signals would include:
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Vinyl protons on the cyclohexene ring and the exocyclic double bond.
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A multiplet for the proton on the carbon bearing the hydroxyl group.
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Singlets for the three methyl groups. The chemical shifts of the methyl groups attached to the ring would be distinct.
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¹³C NMR: The spectrum would show 13 distinct signals, including:
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Signals for the sp² carbons of the two double bonds.
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A signal for the carbon atom attached to the hydroxyl group.
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Signals for the aliphatic carbons of the ring and the side chain, and the methyl carbons.
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The following diagram illustrates a logical workflow for the isolation and characterization of (Z)-retro-α-ionol from a natural source.
Caption: Workflow for Isolation and Characterization.
Potential Applications and Biological Significance
Derivatives of ionone and related compounds are known to possess interesting biological activities. For instance, some retinoidal compounds have been investigated for their roles in cancer cell apoptosis and differentiation.[4] While the specific biological activities of (Z)-retro-α-ionol are not well-documented in publicly available literature, its structural similarity to other bioactive terpenoids suggests it could be a candidate for further biological screening. Its presence in tobacco and other aromatic plants points to a role as a flavor or fragrance compound, an area of significant commercial interest.
Conclusion
(Z)-retro-α-Ionol is a structurally interesting sesquiterpenoid with relevance in the chemistry of natural products. This guide has outlined its core chemical and physical properties, a plausible approach to its analysis, and has touched upon its potential significance. For researchers in natural product chemistry, flavor science, and drug discovery, a thorough understanding of such molecules is crucial. Further research into its synthesis, natural distribution, and biological activity is warranted to fully elucidate its potential.
References
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Carotenoid-Related Volatile Compounds of Tobacco (Nicotiana tabacum L.) Essential Oils. (n.d.). MDPI. Retrieved March 23, 2026, from [Link]
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GC-MS identities of tobacco flavor volatiles, and peak-area percentages. (n.d.). ResearchGate. Retrieved March 23, 2026, from [Link]
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Retro-1-Oligonucleotide Conjugates. Synthesis and Biological Evaluation. (2019, February 6). PubMed. Retrieved March 23, 2026, from [Link]
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alpha-IONOL | C13H22O. (n.d.). PubChem. Retrieved March 23, 2026, from [Link]
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[Analysis of volatile aroma components in tobacco by gas chromatography-mass spectrometry coupled with headspace solid phase microextraction]. (n.d.). PubMed. Retrieved March 23, 2026, from [Link]
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Biological activities of retinoidal gamma-hydroxybutenolides in cancer cell apoptosis and differentiation. (2005, November 1). PubMed. Retrieved March 23, 2026, from [Link]
Sources
- 1. Carotenoid-Related Volatile Compounds of Tobacco (Nicotiana tabacum L.) Essential Oils | MDPI [mdpi.com]
- 2. scbt.com [scbt.com]
- 3. [Analysis of volatile aroma components in tobacco by gas chromatography-mass spectrometry coupled with headspace solid phase microextraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological activities of retinoidal gamma-hydroxybutenolides in cancer cell apoptosis and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
